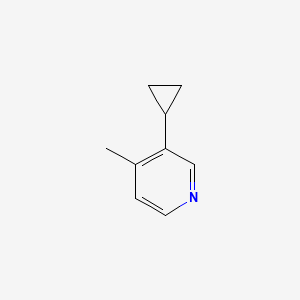
3-Cyclopropyl-4-methylpyridine
Vue d'ensemble
Description
3-Cyclopropyl-4-methylpyridine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Cyclopropyl-4-methylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a nitrogen-containing heterocyclic compound characterized by a pyridine ring substituted with a cyclopropyl group and a methyl group. Its molecular formula is , and it exhibits properties that make it a candidate for various therapeutic applications.
Antiviral Properties
Research indicates that this compound serves as an intermediate in the synthesis of pharmaceutical agents targeting viral infections. In particular, studies have demonstrated its effectiveness against certain viral strains, suggesting mechanisms that may involve the inhibition of viral replication or entry into host cells.
Neurological Applications
The compound has also been explored for its neurological effects. Preliminary studies suggest that it may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neurotransmitter systems is an area of ongoing investigation .
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including receptors and enzymes involved in various physiological pathways. Binding affinity studies have shown that it can modulate the activity of certain proteins, which may underlie its therapeutic effects.
Pharmacokinetic Studies
In vivo pharmacokinetic studies conducted on animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. For example, a study administered the compound at doses of 1 mg/kg intravenously and 5 mg/kg orally in female Balb/C mice. The results indicated good bioavailability and stability in plasma, with favorable clearance rates .
| Study Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
|---|---|---|
| Bioavailability | 66% | 21% |
| Maximum Concentration () | Higher than oral | Lower than IV |
| Clearance Rate | Moderate | High |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key modifications to enhance the biological potency of compounds related to this compound. These modifications include altering substituents on the pyridine ring to improve binding affinity and selectivity for biological targets .
Propriétés
IUPAC Name |
3-cyclopropyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-4-5-10-6-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBNWNGOSDSUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737913 | |
| Record name | 3-Cyclopropyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-68-8 | |
| Record name | 3-Cyclopropyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















